Cas no 1805337-04-5 (2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride)

2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride
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- Inchi: 1S/C8H8ClF2NO4S/c1-15-4-3-12-5(8(10)11)6(16-2)7(4)17(9,13)14/h3,8H,1-2H3
- InChI Key: QKCZUNVGIQTNKQ-UHFFFAOYSA-N
- SMILES: ClS(C1C(=CN=C(C(F)F)C=1OC)OC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 348
- XLogP3: 1.5
- Topological Polar Surface Area: 73.9
2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029072104-250mg |
2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride |
1805337-04-5 | 97% | 250mg |
$470.40 | 2022-04-01 | |
Alichem | A029072104-500mg |
2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride |
1805337-04-5 | 97% | 500mg |
$790.55 | 2022-04-01 | |
Alichem | A029072104-1g |
2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride |
1805337-04-5 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on 2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride
Recent Advances in the Application of 2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride (CAS: 1805337-04-5) in Chemical Biology and Pharmaceutical Research
2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride (CAS: 1805337-04-5) is a specialized sulfonyl chloride derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery. This compound serves as a versatile building block for the synthesis of sulfonamide-containing molecules, which are prevalent in many biologically active compounds and pharmaceuticals. Recent studies have explored its utility in medicinal chemistry, particularly in the development of enzyme inhibitors and covalent protein modifiers.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride as a key intermediate in the synthesis of novel kinase inhibitors. The researchers utilized its reactive sulfonyl chloride group to create targeted covalent inhibitors that showed promising activity against several cancer-related kinases. The difluoromethyl and dimethoxy groups were found to significantly influence the binding affinity and selectivity of the resulting compounds, highlighting the importance of this specific chemical scaffold.
In parallel research, scientists have investigated the compound's potential in PROTAC (Proteolysis Targeting Chimera) development. A recent Nature Chemical Biology publication (2024) described its use in creating heterobifunctional molecules that can simultaneously bind to target proteins and E3 ubiquitin ligases. The unique electronic properties imparted by the difluoromethyl group were shown to enhance the proteolytic activity of these molecules, offering new possibilities for targeted protein degradation therapies.
The stability and reactivity profile of 2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride have also been subjects of recent investigations. Advanced computational studies published in Chemical Science (2024) provided detailed insights into its reaction mechanisms with various nucleophiles, enabling more precise control over its applications in synthetic chemistry. These studies have paved the way for its use in more complex molecular architectures, including macrocyclic compounds and antibody-drug conjugates.
From a pharmaceutical development perspective, recent patent filings (2023-2024) indicate growing interest in this compound as a building block for next-generation sulfonamide drugs. Its structural features appear particularly valuable for addressing challenges in drug permeability and metabolic stability, two critical factors in modern drug design. Several major pharmaceutical companies have included derivatives of this compound in their preclinical pipelines for various therapeutic areas, including oncology and infectious diseases.
Looking forward, researchers anticipate that 2-(Difluoromethyl)-3,5-dimethoxypyridine-4-sulfonyl chloride will play an increasingly important role in chemical biology tools development and targeted therapy design. Ongoing studies are exploring its potential in chemical proteomics, where its unique reactivity could enable selective labeling of protein targets. As synthetic methodologies continue to advance, this compound is expected to contribute significantly to the development of novel therapeutic agents and research tools in the coming years.
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